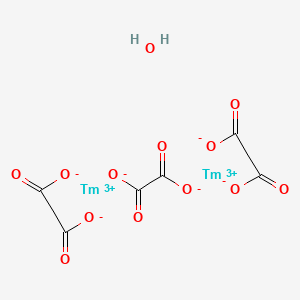
Thulium(III) oxalate hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thulium(III) oxalate hydrate is the oxalate of thulium with the chemical formula Tm2(C2O4)3 . It is a solid substance .
Synthesis Analysis
This compound can be prepared by reacting an aqueous solution of thulium(III) chloride and a benzene solution of dimethyl oxalate .Molecular Structure Analysis
The molecular formula of this compound is Tm2(C2O4)3·xH2O . The molecular weight is 601.93 (anhydrous basis) .Chemical Reactions Analysis
This compound’s pentahydrate is decomposed by heat to obtain the dihydrate, which is further heated to obtain thulium(III) oxide . It also reacts with hydrochloric acid to obtain H[Tm(C2O4)2]·6H2O .Physical And Chemical Properties Analysis
This compound is highly insoluble in water and converts to the oxide when heated (calcined) . The molecular weight of the compound is 601.93 (anhydrous basis) .Mécanisme D'action
Target of Action
Thulium(III) oxalate hydrate is a chemical compound containing the rare earth element thulium
Mode of Action
It’s known that the compound can be prepared by reacting an aqueous solution of thulium(III) chloride and a benzene solution of dimethyl oxalate
Biochemical Pathways
It’s known that oxalates, which are part of the compound, are involved in many processes such as pollutant bioremediation, wood degradation, biodeterioration processes, and rock weathering processes .
Result of Action
It’s known that its pentahydrate is decomposed by heat to obtain the dihydrate, which is further heated to obtain thulium(iii) oxide .
Avantages Et Limitations Des Expériences En Laboratoire
Thulium(III) oxalate hydrate has several advantages and limitations for lab experiments. The advantages include its unique properties, such as its paramagnetic properties and its ability to act as a catalyst for various reactions. The limitations include its rarity and high cost, as well as the need for specialized equipment and expertise to handle and analyze it.
Orientations Futures
There are several future directions for research on Thulium(III) oxalate hydrate. Some of these include:
1. Further studies on the mechanism of action of this compound.
2. Development of new synthesis methods for this compound that are more efficient and cost-effective.
3. Exploration of new applications for this compound in fields such as biomedicine and energy storage.
4. Investigation of the toxicity and environmental impact of this compound.
Conclusion:
In conclusion, this compound is a rare earth metal that has unique properties and potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the properties and potential applications of this compound.
Méthodes De Synthèse
Thulium(III) oxalate hydrate can be synthesized using various methods, including the precipitation method, hydrothermal method, and solvothermal method. The precipitation method involves mixing thulium nitrate and oxalic acid in a water solution, followed by the addition of ethanol to form a white precipitate. The hydrothermal method involves heating a mixture of thulium nitrate and oxalic acid in a sealed container at high pressure and temperature. The solvothermal method involves heating a mixture of thulium nitrate and oxalic acid in a solvent at high temperature and pressure.
Applications De Recherche Scientifique
Thulium(III) oxalate hydrate has potential applications in various fields, including catalysis, luminescence, and biomedical imaging. In catalysis, this compound has been used as a catalyst for various reactions, including the synthesis of dihydropyridines and the oxidation of alcohols. In luminescence, this compound has been used as a phosphor material for white light-emitting diodes. In biomedical imaging, this compound has been used as a contrast agent for magnetic resonance imaging (MRI) due to its paramagnetic properties.
Safety and Hazards
Propriétés
IUPAC Name |
oxalate;thulium(3+);hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H2O4.H2O.2Tm/c3*3-1(4)2(5)6;;;/h3*(H,3,4)(H,5,6);1H2;;/q;;;;2*+3/p-6 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUELVSSHRTZSBY-UHFFFAOYSA-H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.[Tm+3].[Tm+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2O13Tm2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
619.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58176-73-1 |
Source


|
| Record name | Thulium(3+) oxalate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-ethoxyphenyl)-5-(3-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2922457.png)





![N-{[6,7-dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}-L-methionine](/img/structure/B2922467.png)

![1-[5-(4-Bromophenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylethanone](/img/structure/B2922469.png)

![N-(3-chlorophenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2922474.png)
![4-Methyl-5-[(2-methylbenzyl)sulfonyl]-1,2,3-thiadiazole](/img/structure/B2922476.png)
![4-[4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-2-amine](/img/structure/B2922478.png)
![2-Chloro-N-[3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]phenyl]acetamide](/img/structure/B2922479.png)